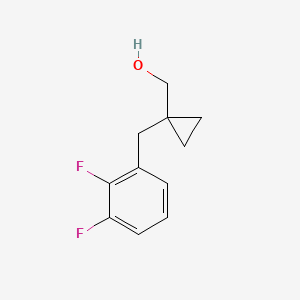
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C11H12F2O It consists of a cyclopropyl group attached to a methanol moiety, which is further substituted with a 2,3-difluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,3-Difluorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,3-difluorobenzyl bromide with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can react at the benzylic position under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,3-difluorobenzylcyclopropylcarboxylic acid.
Reduction: Formation of 2,3-difluorobenzylcyclopropylmethane.
Substitution: Formation of 2,3-difluorobenzylcyclopropylazide or 2,3-difluorobenzylcyclopropylthiol.
Wissenschaftliche Forschungsanwendungen
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-(2,3-Difluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The presence of the difluorobenzyl group enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(2,3-Difluorobenzyl)cyclopropyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
(1-(2,3-Difluorobenzyl)cyclopropyl)ethanol: Similar structure but with an ethyl group instead of a methanol moiety.
Uniqueness
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and difluorobenzyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12F2O |
|---|---|
Molekulargewicht |
198.21 g/mol |
IUPAC-Name |
[1-[(2,3-difluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12F2O/c12-9-3-1-2-8(10(9)13)6-11(7-14)4-5-11/h1-3,14H,4-7H2 |
InChI-Schlüssel |
LYRGJPYGYDIDME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=C(C(=CC=C2)F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol](/img/structure/B13588437.png)
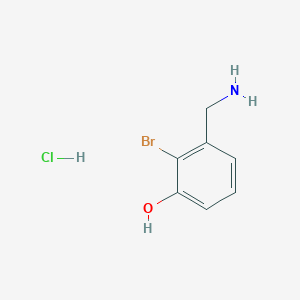

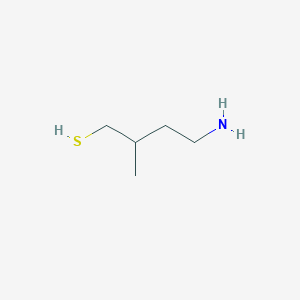
![3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13588447.png)
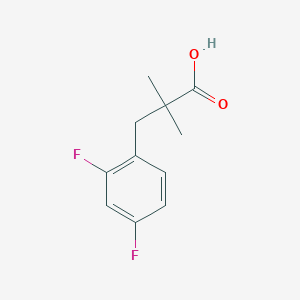
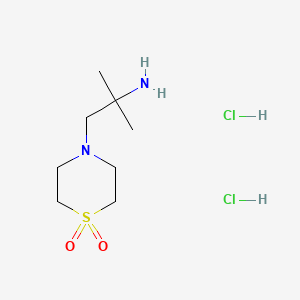
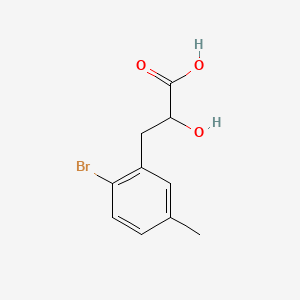

![N-[2-(Dimethylamino)ethyl]glycine](/img/structure/B13588462.png)

![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole](/img/structure/B13588482.png)
![ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13588489.png)

